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Compound of Interest

Compound Name: RUVBL1/2 ATPase-IN-1

Cat. No.: B11204757 Get Quote

RUVBL1/2 ATPase-IN-1 vs. CB-6644
Executive Summary
The RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases are critical scaffolds for chromatin

remodeling complexes (INO80, SWR1, TIP60) and the R2TP co-chaperone machinery.[1] Their

inhibition has emerged as a high-value therapeutic strategy in oncology, particularly for MYC-

driven cancers.

This guide compares two distinct chemical probes available to researchers:

RUVBL1/2 ATPase-IN-1 (Compound 18): A first-generation, micromolar-range inhibitor

primarily suitable for biochemical screening.

CB-6644: A second-generation, nanomolar-range allosteric inhibitor with validated cellular

potency and in vivo efficacy.

Key Takeaway: While ATPase-IN-1 serves as a basic biochemical tool, CB-6644 represents the

current "gold standard" for functional biological interrogation due to its superior potency (~400-

fold higher), selectivity, and ability to engage the target in complex cellular environments.

Target Architecture: The RUVBL1/2 Heterohexamer
To understand the inhibition mechanisms, one must first visualize the target. RUVBL1 and

RUVBL2 form a single hetero-hexameric ring (or a dodecameric double-ring) with a central
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channel.

ATPase Domain: Contains the Walker A and B motifs responsible for ATP hydrolysis.

Domain II (DII): A unique external domain that acts as a "handle" for protein-protein

interactions (e.g., binding to INO80 or PIH1D1).

Mechanism: ATP hydrolysis drives conformational changes in the hexamer, allowing it to act

as a molecular motor or chaperone.

Pathway Visualization
The following diagram illustrates the central role of RUVBL1/2 assembly in downstream

signaling and the specific intervention point of CB-6644.
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Caption: RUVBL1/2 heterohexamer assembly acts as a hub for chromatin remodeling and

repair complexes.[1] CB-6644 allosterically locks the complex, halting downstream outputs.

Compound Analysis: Head-to-Head Comparison
The following table synthesizes the physicochemical and pharmacological properties of both

inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b11204757?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9034851/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11204757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
RUVBL1/2 ATPase-IN-1
(Compound 18)

CB-6644

Primary Classification
First-Generation / Screening

Tool

Second-Generation /

Optimized Probe

Chemical Structure C₂₈H₂₈F₃N₅O C₂₉H₃₄ClFN₄O₅

Binding Mode
Likely Competitive / Early

Allosteric

Allosteric (Binds Domain II

interface)

Biochemical Potency (IC₅₀)
6.0 µM (RUVBL1) / 7.7 µM

(RUVBL2)
~15 nM (RUVBL1/2 Complex)

Cellular Potency (EC₅₀)
> 10 µM (Poor cellular

penetrance/activity)

41 – 785 nM (Broad panel

efficacy)

Selectivity
Moderate; potential off-targets

at high µM doses

High; >100-fold selective vs.

other ATPases

Mechanism of Action
Inhibits ATPase hydrolysis

(generic)

Stabilizes RUVBL1/2-ATP

complex; prevents nucleotide

exchange

Primary Application
High-throughput biochemical

assays (HTS)

Cellular mechanistic studies,

Xenografts, Target Validation

Detailed Compound Profiles
1. RUVBL1/2 ATPase-IN-1 (The "Blunt Tool")[2]

Identity: Often listed in catalogs as "Compound 18" or simply "ATPase-IN-1".

Limitations: With an IC₅₀ in the micromolar range (~6-8 µM), this compound requires high

concentrations to achieve inhibition. In cellular contexts, dosing at 20-50 µM significantly

increases the risk of off-target toxicity (e.g., general kinase inhibition or membrane

disruption), making it unreliable for defining specific RUVBL1/2 phenotypes.

Best Use Case: In vitro biochemical assays where high solubility and low cost are prioritized

over high affinity.
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2. CB-6644 (The "Surgical Instrument")[2]
Identity: Developed by Cleave Biosciences (Assimon et al., 2019).

Mechanism: CB-6644 is unique because it interacts with the ATP-bound state of the

RUVBL1/2 complex.[3] It binds to a pocket created at the interface of the DII domains and

the ATPase core.

The "Allosteric Lock": Instead of competing with ATP (which is difficult due to high

intracellular ATP concentrations), CB-6644 binds to the complex after ATP has bound,

"locking" it in a rigid conformation. This prevents the hydrolysis cycle and the mechanical

movement required for chromatin remodeling.

Biological Impact: Induces rapid apoptosis in MYC-driven cancers (e.g., Burkitt’s lymphoma,

Multiple Myeloma) and exhibits synergy with DNA damage response inhibitors.

Experimental Protocols (Self-Validating Systems)
To accurately compare these inhibitors or validate RUVBL1/2 inhibition, the following protocols

are recommended. These are designed to be self-validating by including necessary positive

and negative controls.

Protocol A: Malachite Green ATPase Assay
(Biochemical)
Objective: Quantify the inhibition of inorganic phosphate (Pi) release.

Materials:

Recombinant RUVBL1/2 complex (Human).

Substrate: ATP (500 µM).

Inhibitors: CB-6644 (Start 10 µM, 1:3 serial dilution) vs. ATPase-IN-1 (Start 100 µM).

Detection: Malachite Green Phosphate Detection Kit.

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://lifetechindia.com/special-api-ingredients.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC8048778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11204757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Dilute RUVBL1/2 protein to 20 nM in Assay Buffer (50 mM Tris pH 7.5, 10 mM

MgCl₂, 1 mM DTT, 0.01% Triton X-100).

Incubation: Add 10 µL of inhibitor (at 3x concentration) to 10 µL of protein. Incubate 30 mins

at Room Temp (RT) to allow allosteric binding.

Initiation: Add 10 µL of ATP (1.5 mM stock). Final reaction volume: 30 µL.

Reaction: Incubate at 37°C for 60 minutes.

Termination: Add 150 µL Malachite Green Reagent. Incubate 15 mins.

Read: Measure Absorbance at 620 nm.

Validation Criteria:

Z-Factor: Must be > 0.5.

Background: No-enzyme control must show <10% of total signal (validates ATP stability).

Reference: CB-6644 should yield an IC₅₀ < 50 nM.[4] If >100 nM, check protein integrity

(RUVBL1/2 complexes are unstable if freeze-thawed repeatedly).

Protocol B: Cellular Viability & Biomarker Validation
Objective: Confirm on-target cellular activity.

Workflow Visualization:
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Caption: Dual-readout workflow to correlate phenotypic viability loss with molecular target

engagement.

Step-by-Step:

Seeding: Plate cells (e.g., HCT116) at 3,000 cells/well in 96-well plates.

Treatment: Add CB-6644 (dose range 1 nM – 10 µM). Include DMSO control.

Duration: Incubate for 72 hours.

Readout 1 (Viability): Add CellTiter-Glo reagent, shake for 10 mins, read Luminescence.

Readout 2 (Biomarker - Critical for Specificity): Lysate parallel wells. Run Western Blot for

p21 (CDKN1A) and γH2AX.

Why? RUVBL1/2 inhibition triggers a specific DNA damage response (DDR) and p53/p21

induction.

Interpretation: If viability drops but p21/γH2AX does not increase, the cell death is likely

off-target (common with high-dose ATPase-IN-1). CB-6644 must induce these markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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